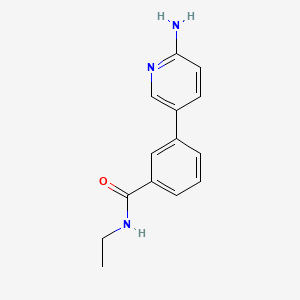

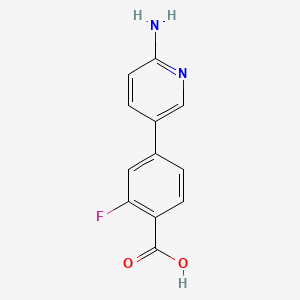

3-(6-Aminopyridin-3-yl)-N-ethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(6-Aminopyridin-3-yl)-N-ethylbenzamide, also known as 3-APNEB, is a novel small molecule that has recently been investigated for its potential as a therapeutic agent in a variety of disease states. It is a derivative of pyridine and has a unique chemical structure that makes it especially attractive for drug development. 3-APNEB has been shown to possess a variety of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, 3-APNEB has been shown to have potential applications in laboratory experiments due to its ability to modulate various biochemical and physiological processes.

Scientific Research Applications

- Amide-Assisted Rearrangement : Recent research has demonstrated an amide-assisted rearrangement of hydroxybenzimidoyl chloride to form 1,3-diphenylurea derivatives . These compounds find applications in materials science and catalysis.

Organic Synthesis and Catalysis

Analytical Chemistry

Mechanism of Action

Target of Action

The primary target of 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide is the enzyme Enoyl- [acyl-carrier-protein] reductase [NADH] FabI, which is found in Escherichia coli . This enzyme plays a crucial role in bacterial fatty acid biosynthesis . Another potential target is the receptor-interacting protein kinase 2 (RIPK2), as suggested by some patents .

Mode of Action

It is believed to inhibit its target enzymes, thereby disrupting their normal function . For instance, by inhibiting FabI, it may disrupt bacterial fatty acid biosynthesis, which is essential for bacterial growth and survival .

Biochemical Pathways

The inhibition of FabI affects the fatty acid biosynthesis pathway in bacteria . This disruption can lead to the cessation of bacterial growth and eventually bacterial death. The effect on RIPK2, if applicable, could influence various cellular processes, including inflammation and cell death .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact the compound’s bioavailability and effectiveness.

Result of Action

The primary result of the action of 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide is the inhibition of bacterial growth due to the disruption of fatty acid biosynthesis . If it indeed targets RIPK2, it could have effects on inflammation and cell death .

Action Environment

The action of 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide can be influenced by various environmental factors. For instance, the presence of other molecules can affect its binding to target enzymes . Additionally, factors such as pH and temperature could potentially influence its stability and efficacy .

properties

IUPAC Name |

3-(6-aminopyridin-3-yl)-N-ethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-2-16-14(18)11-5-3-4-10(8-11)12-6-7-13(15)17-9-12/h3-9H,2H2,1H3,(H2,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZKINSFBLIWSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718562 |

Source

|

| Record name | 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Aminopyridin-3-yl)-N-ethylbenzamide | |

CAS RN |

1314987-59-1 |

Source

|

| Record name | Benzamide, 3-(6-amino-3-pyridinyl)-N-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine](/img/structure/B581540.png)

![5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581547.png)

![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581548.png)

![4-[(4-Piperidinylmethyl)sulfonyl]-morpholine](/img/structure/B581550.png)